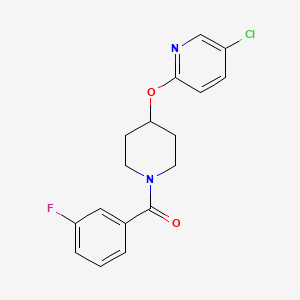

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Radiolabelling

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone and its derivatives have been primarily researched in the context of synthesis and radiolabelling, particularly for use in Single Photon Emission Computerized Tomography (SPECT) as tracers. Blanckaert et al. (2007) reported the synthesis, radiolabelling, and in vivo evaluation of a compound similar in structure, intended for use as a potential SPECT tracer for the serotonin 5-HT2A receptor (Blanckaert et al., 2007). This research contributes to the understanding of psychiatric illnesses such as depression and anorexia, which are related to the malfunctioning of brain 5-HT2A receptors.

Structural and Molecular Studies

The compound's structural and molecular properties have also been studied extensively. For instance, Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations on a compound with a slightly different structural configuration. They provided insights into the molecule's geometry, intermolecular interactions, and stability at various temperatures (Karthik et al., 2021).

Antimicrobial Applications

Mallesha and Mohana (2014) synthesized a series of new oxime derivatives related to the given compound and evaluated their in vitro antibacterial and antifungal activities. This study highlighted the potential use of these compounds in addressing pathogenic bacterial and fungal strains, with some derivatives showing promising results (Mallesha & Mohana, 2014).

Neuroprotective Activities

Zhong et al. (2020) designed and synthesized aryloxyethylamine derivatives, which included structures similar to the given compound, and evaluated their neuroprotective activities. The study showed that some of these compounds provided significant protection against glutamate-induced cell death in PC12 cells, which is crucial for the development of new anti-ischemic stroke agents (Zhong et al., 2020).

Wirkmechanismus

Target of Action

Related compounds have been found to interact withPCSK9 protein synthesis . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors.

Mode of Action

This compound is a prodrug , which means it is converted into its active form inside the body . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug selectively inhibits PCSK9 protein synthesis .

Biochemical Pathways

The compound affects the biochemical pathway involving PCSK9. By inhibiting PCSK9 protein synthesis, it reduces the degradation of low-density lipoprotein receptors, thereby increasing the amount of cholesterol that can be removed from the body .

Pharmacokinetics

After oral administration, it is converted to its active form in the liver. The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .

Result of Action

The result of the compound’s action is a reduction in plasma PCSK9 levels. In humanized PCSK9 mice, plasma PCSK9 was reduced by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o . This leads to an increase in the number of low-density lipoprotein receptors and a decrease in cholesterol levels.

Eigenschaften

IUPAC Name |

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c18-13-4-5-16(20-11-13)23-15-6-8-21(9-7-15)17(22)12-2-1-3-14(19)10-12/h1-5,10-11,15H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYENAOBWRNPDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2451259.png)

![4-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2451261.png)

![5-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2451264.png)

![N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2451265.png)

![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2451267.png)

![2-[[6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2451268.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451272.png)

![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/no-structure.png)

![(2E)-2-[(2,5-difluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-3-[(2-methoxybenzyl)amino]acrylamide](/img/structure/B2451279.png)